(r)-5-(1-Hydroxyethyl)-2-methoxyphenol
CAS No.:
Cat. No.: VC20467297
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O3 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 5-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3/t6-/m1/s1 |
| Standard InChI Key | KZUZBPQISUAOQM-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)OC)O)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)O)O |
Introduction
(R)-5-(1-Hydroxyethyl)-2-methoxyphenol, also known as 5-[(1R)-1-hydroxyethyl]-2-methoxyphenol, is an organic compound that belongs to the class of phenolic compounds. It is characterized by its unique structure, which includes a hydroxyethyl group and a methoxyphenol moiety. This compound is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.
Synthesis Methods
The synthesis of (R)-5-(1-Hydroxyethyl)-2-methoxyphenol typically involves hydroxyethylation reactions of phenolic derivatives. Industrial production often employs continuous flow reactors to optimize yield and purity while maintaining stringent quality control measures. The synthesis requires controlled conditions, including temperature, pressure, and solvent choice.
Chemical Reactions
(R)-5-(1-Hydroxyethyl)-2-methoxyphenol can undergo various chemical reactions, including oxidation. The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, which are valuable intermediates in organic synthesis. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide.
Applications
(R)-5-(1-Hydroxyethyl)-2-methoxyphenol has several potential applications in fields such as pharmaceuticals and materials science. Its unique structure and chemical properties make it a valuable compound for further research and development.
Comparison with Similar Compounds
Several compounds share structural similarities with (R)-5-(1-Hydroxyethyl)-2-methoxyphenol. A comparison of these compounds highlights their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(2-Hydroxyethyl)-2-methoxyphenol | Hydroxyethyl at position 2 | Different position affects activity |
| 4-Methylcatechol | Methyl group at position 4 | Lacks methoxy group, differing biological activities |
| 3,4-Dihydroxyphenyl-1-propanol | Hydroxyl groups at positions 3 and 4 | More polar due to additional hydroxyl groups |
| (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | Amino group replacing hydroxyl | Alters biological activity profile significantly |
The specific arrangement of functional groups in (R)-5-(1-Hydroxyethyl)-2-methoxyphenol confers distinct chemical properties and biological activities compared to these similar compounds.
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